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Compound of Interest

Compound Name: 1,4-Dichloro-2,2-dimethylbutane

Cat. No.: B3190548

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for 1,4-dichloro-2,2-
dimethylbutane and its structural isomers. Due to the limited availability of experimental
spectra for 1,4-dichloro-2,2-dimethylbutane, this guide utilizes predicted nuclear magnetic
resonance (NMR) data for the target compound and compares it with experimental data for
related dichlorinated butanes and the parent alkane, 2,2-dimethylbutane. This information is
valuable for researchers and scientists in the fields of organic chemistry, analytical chemistry,
and drug development for the structural elucidation and characterization of halogenated
organic compounds.

Spectroscopic Data Comparison

The following tables summarize the *H NMR, 3C NMR, and IR spectroscopic data for 1,4-
dichloro-2,2-dimethylbutane and its comparators.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3) ppm

1,4-dichloro-2,2-
dimethylbutane ~3.65 s 2H -CH2CI (C1)
(Predicted)
~1.90 s 2H -CH2- (C3)
~1.10 s 6H -C(CHs)2
1,2-

_ ~3.85 m 1H -CHCI-
dichlorobutane
~3.70 m 2H -CH:CI
~1.90 m 2H -CH:-
~1.10 t 3H -CHs
2,3-

_ 4.21 - 4.07 m 2H -CHCI-
dichlorobutane[1]
1.61-1.57 d 6H -CHs
2,2-
dimethylbutane[2  0.86 S 9H -C(CHs)s
]
1.20 q 2H -CH:z-
0.86 t 3H -CHs

Table 2: 13C NMR Spectroscopic Data
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Compound Chemical Shift (6) ppm Assignment
1,4-dichloro-2,2-

dimethylbutane (Predicted) 0 chcl (1)
~45 -C(CHs)2

~42 -CHz- (C3)

~25 -C(CHs)2

1,2-dichlorobutane[3] 65.1 -CHCI-

49.5 -CH2Cl

25.8 -CH2-

11.2 -CHs

2,3-dichlorobutane[4] 62.5 -CHCI-

22.5 -CHs

2,2-dimethylbutane[5] 31.8 -C(CHs)2
36.6 -CH2-

29.1 -C(CHs)3

8.8 -CHs

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group

Compound Absorption Bands (cm™*) Assignment
1,4-dichloro-2,2-

dimethylbutane (Expected) 2960-2850 C-H stretch (alkane)
1470-1430 C-H bend (alkane)

800-600 C-Cl stretch

1,2-dichlorobutane 2965, 2935, 2876 C-H stretch (alkane)
1458, 1439 C-H bend (alkane)

728, 670 C-Cl stretch

2,3-dichlorobutane[6] 2980, 2940 C-H stretch (alkane)
1450 C-H bend (alkane)

690 C-Cl stretch

2,2-dimethylbutane[7] 2955, 2868 C-H stretch (alkane)
1467, 1366 C-H bend (alkane)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. Actual experimental conditions may vary depending on the specific instrumentation
and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy|[8][9]

o Sample Preparation: A sample of the compound (typically 5-20 mg for *H NMR and 20-50 mg
for 3C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
D20, DMSO-de) in a clean NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), is often added.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
then tuned to the appropriate frequency for the nucleus being observed (*H or 13C).
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» Data Acquisition: The magnetic field is "locked" onto the deuterium signal of the solvent to
ensure field stability. The magnetic field homogeneity is optimized through a process called
"shimming." A series of radiofrequency pulses are applied to the sample, and the resulting
free induction decay (FID) signal is detected. For 13C NMR, proton decoupling is typically
used to simplify the spectrum.

o Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier
transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS
signal (O ppm). Integration of the peaks in *H NMR is performed to determine the relative
number of protons.

Infrared (IR) Spectroscopy[10][11]
e Sample Preparation:

o Liquid Samples: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr) to create a thin film.

o Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry
potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed
directly on the ATR crystal.

e Background Spectrum: A background spectrum of the empty sample holder (or the pure
solvent) is recorded.

e Sample Spectrum: The sample is placed in the instrument's beam path, and the IR spectrum
is recorded.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum. The positions of the absorption bands are then identified and correlated with
specific functional groups.

Structure-Spectrum Relationship
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The following diagram illustrates the correlation between the chemical structure of 1,4-
dichloro-2,2-dimethylbutane and its predicted *H and 3C NMR signals.

Structure-Spectra Correlation for 1,4-dichloro-2,2-dimethylbutane
CH2Cl (C1)

Predicted Spectroscopic Signals

IHNMR | a:~3.65ppm (s, 2H) | b: ~1.90 ppm (s, 2H) | c: ~1.10 ppm (s, 6H)
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/\\
. . . . C2 ~
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C3 é
C(CHs)2

IR C-Cl: 800-600 cm~t C-H: 2960-2850 cm~*

C-Cl bonds

C-H bonds

Click to download full resolution via product page

Caption: Correlation of 1,4-dichloro-2,2-dimethylbutane’s structure with its predicted NMR
and IR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

